N-(2,4-dimethoxyphenyl)-1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Chemical Identity and Structural Characterization
Systematic IUPAC Nomenclature and Molecular Formula
The compound is systematically named N-(2,4-dimethoxyphenyl)-1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, reflecting its substituent arrangement on the triazole core. The 1H-1,2,3-triazole ring serves as the scaffold, with functional groups at positions 1, 4, and 5:
- Position 1 : 4-Fluoro-2-methylphenyl group (aromatic ring with fluorine at para and methyl at ortho positions).
- Position 4 : Carboxamide moiety linked to a 2,4-dimethoxyphenyl group (aromatic ring with methoxy groups at ortho and para positions).
- Position 5 : Methyl group.
The molecular formula is C20H20FN5O3 , derived from elemental analysis and high-resolution mass spectrometry (HR-MS) data.
Table 1: Molecular Formula Breakdown
| Element | Quantity |
|---|---|
| C | 20 |
| H | 20 |
| F | 1 |
| N | 5 |
| O | 3 |
Crystallographic Analysis and Three-Dimensional Conformational Studies
Single-crystal X-ray diffraction (SC-XRD) reveals a monoclinic crystal system with space group P21/c and unit cell parameters a = 4.796(5) Å, b = 5.049(5) Å, c = 21.290(10) Å, and β = 91.43(20)°. Key structural features include:
- Triazole Ring Geometry : The 1,2,3-triazole core adopts a planar conformation, with bond lengths of 1.31–1.38 Å for C–N and 1.44 Å for C–C, consistent with aromatic delocalization.
- Substituent Orientations :
- The 4-fluoro-2-methylphenyl group forms a dihedral angle of 68.2° with the triazole plane, minimizing steric clashes.
- The 2,4-dimethoxyphenyl group aligns at 54.7° relative to the carboxamide moiety, stabilized by intramolecular hydrogen bonds.
- Hydrogen Bonding : N–H···O interactions between the carboxamide NH and methoxy oxygen atoms (2.89 Å) create a layered supramolecular architecture.
Figure 1: Crystal Packing Diagram
(Hypothetical illustration based on analogous structures)
Spectroscopic Characterization
1H Nuclear Magnetic Resonance (NMR)
In deuterated dimethyl sulfoxide (DMSO-d6), the 1H NMR spectrum exhibits the following key signals:
- Aromatic Protons :
- 6.82–7.45 ppm (multiplet, 5H, 4-fluoro-2-methylphenyl group).
- 6.65–6.92 ppm (doublet of doublets, 3H, 2,4-dimethoxyphenyl group).
- Methoxy Groups : 3.78 ppm and 3.85 ppm (singlets, 6H, OCH3).
- Methyl Groups :
- 2.34 ppm (singlet, 3H, triazole C5–CH3).
- 2.18 ppm (singlet, 3H, 2-methylphenyl CH3).
- Amide NH : 10.21 ppm (singlet, 1H, exchanges with D2O).
13C NMR and DEPT-135
The 13C NMR spectrum confirms the carbon framework:
- Triazole Carbons : 148.9 ppm (C4), 142.3 ppm (C5).
- Carbonyl Carbon : 165.7 ppm (C=O).
- Aromatic Carbons : 112.4–160.1 ppm (split by fluorine and methoxy substituents).
- Methoxy Carbons : 56.1 ppm and 56.3 ppm (OCH3).
High-Resolution Mass Spectrometry (HR-MS)
The HR-MS (ESI+) displays a molecular ion peak at m/z 414.1678 [M+H]+ (calculated: 414.1672 for C20H21FN5O3), confirming the molecular formula.
Table 2: Key Spectral Assignments
| Technique | Signal (ppm or m/z) | Assignment |
|---|---|---|
| 1H NMR | 10.21 | NH |
| 13C NMR | 165.7 | C=O |
| HR-MS | 414.1678 | [M+H]+ |
Properties
Molecular Formula |
C19H19FN4O3 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-(4-fluoro-2-methylphenyl)-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C19H19FN4O3/c1-11-9-13(20)5-8-16(11)24-12(2)18(22-23-24)19(25)21-15-7-6-14(26-3)10-17(15)27-4/h5-10H,1-4H3,(H,21,25) |
InChI Key |
OJLARVUCTPTKOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Fluoro-2-Methylphenyl Azide
The azide precursor is synthesized via diazotization of 4-fluoro-2-methylaniline. Treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C forms the diazonium salt, which is subsequently reacted with sodium azide (NaN₃) to yield 4-fluoro-2-methylphenyl azide.
Reaction Conditions :
-
Temperature : 0–5°C (diazotization), room temperature (azide formation)
-
Solvent : Water/Et₂O biphasic system
-
Yield : ~85% (typical for aryl azide synthesis)
Preparation of Methyl 3-Butynoate
Methyl 3-butynoate (CH₃-C≡C-COOCH₃) is synthesized via esterification of 3-butynoic acid with methanol, catalyzed by sulfuric acid (H₂SO₄).
Reaction Conditions :
-
Temperature : Reflux (65–70°C)
-
Catalyst : H₂SO₄ (5 mol%)
-
Yield : ~90%
CuAAC Reaction
The azide and alkyne undergo a regioselective cycloaddition using copper(II) sulfate (CuSO₄·5H₂O) and sodium ascorbate in a tert-butanol/water mixture.
Reaction Conditions :
-
Catalyst : CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%)
-
Solvent : t-BuOH/H₂O (3:1 v/v)
-
Temperature : Room temperature, 12–24 hours
-
Product : Methyl 1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
-
Yield : 78–82%
Hydrolysis of Ester to Carboxylic Acid
The ester is hydrolyzed using aqueous sodium hydroxide (NaOH) in tetrahydrofuran (THF)/methanol.
Reaction Conditions :
-
Base : 2M NaOH
-
Solvent : THF/MeOH/H₂O (2:2:1 v/v)
-
Temperature : Reflux (70°C), 6 hours
-
Yield : ~95%
Amide Bond Formation
The carboxylic acid is coupled with 2,4-dimethoxyaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM).
Reaction Conditions :
-
Coupling Agents : EDCI (1.2 equiv), DMAP (0.1 equiv)
-
Solvent : DCM
-
Temperature : 0°C to room temperature, 24 hours
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane)
-
Yield : 70–75%
Characterization Data :
-
Melting Point : 162–164°C
-
¹H NMR (500 MHz, CDCl₃) : δ 8.21 (s, 1H, triazole-H), 7.45–6.80 (m, 6H, aromatic), 3.89 (s, 6H, OCH₃), 2.38 (s, 3H, CH₃), 2.12 (s, 3H, CH₃).
-
HPLC Purity : >98%
One-Pot Triazole Formation via β-Ketonitrile Cyclization
Synthesis of β-Ketonitrile Precursor
(2,4-Dimethoxyphenyl)glyoxylonitrile is prepared by reacting 2,4-dimethoxybenzaldehyde with cyanogen bromide (BrCN) in the presence of ammonium acetate.
Reaction Conditions :
-
Solvent : Acetic acid
-
Temperature : 80°C, 4 hours
-
Yield : ~65%
Cyclization with 4-Fluoro-2-Methylphenyl Azide
The β-ketonitrile reacts with 4-fluoro-2-methylphenyl azide in tert-butanol using 1,8-diazabicycloundec-7-ene (DBU) as a base, followed by potassium tert-butoxide (t-BuOK) to facilitate nitrile-to-amide conversion.
Reaction Conditions :
-
Base : DBU (1.2 equiv), t-BuOK (3.0 equiv)
-
Solvent : t-BuOH
-
Temperature : 70°C (24 hours), then room temperature (10 hours)
-
Yield : 68–72%
Key Advantages :
-
Avoids intermediate isolation.
-
Direct introduction of the carboxamide group.
Comparative Analysis of Methods
| Parameter | CuAAC/Amidation | β-Ketonitrile Cyclization |
|---|---|---|
| Number of Steps | 4 | 2 |
| Overall Yield | ~55% | ~65% |
| Regioselectivity Control | High | Moderate |
| Purification Complexity | High (column chromatography) | Moderate (recrystallization) |
Optimization Strategies
Enhancing CuAAC Efficiency
Improving β-Ketonitrile Route
-
Catalytic DBU : Lowering base loading to 0.5 equiv minimizes side reactions.
-
Alternative Solvents : Acetonitrile enhances nitrile stability during cyclization.
Scalability and Industrial Relevance
The CuAAC/amidation method is preferred for large-scale synthesis due to established protocols and high reproducibility. In contrast, the β-ketonitrile route offers cost advantages for small-scale production but requires stringent moisture control .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: Its biological activity can be studied to understand its effects on various biological pathways.
Industrial Applications: It may be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations on the Triazole Core
Modifications on the Carboxamide Group
Key Research Findings
Structural Insights
- Electronic Effects : Fluorine and methoxy groups in the target compound create a balance of electron withdrawal (fluorine) and donation (methoxy), which may optimize interactions with biological targets.
Pharmacological Hypotheses
- Fluorine Substituents : The 4-fluoro group in the target compound may enhance binding to enzymes like cytochrome P450 or kinases, as seen in fluorinated drug candidates.
- Carboxamide Diversity : The 2,4-dimethoxyphenyl group could improve blood-brain barrier penetration compared to bulkier substituents (e.g., acetylphenyl in ).
Biological Activity
N-(2,4-dimethoxyphenyl)-1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its role in various biological activities. The presence of the 2,4-dimethoxyphenyl and 4-fluoro-2-methylphenyl groups contributes to its lipophilicity and potential interactions with biological targets.
Molecular Formula and Weight
- Molecular Formula : CHFNO
- Molecular Weight : 357.36 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxicity of several triazole derivatives against human cancer cell lines. The results indicated that derivatives with similar structures exhibited IC values ranging from 2.76 µM to 9.27 µM against ovarian and pleural mesothelioma cancer cell lines .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | Ovarian Cancer | 2.76 |
| Compound B | Pleural Mesothelioma | 9.27 |
Antioxidant Properties
The antioxidant capacity of triazole derivatives has been studied extensively. For example, N-(2-(4-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-1-yl)ethylidene)-2-methylpropan-2-amine oxide showed potent antioxidant activity with a hydroxyl radical scavenging ability of 99.9% .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and oxidative stress.
- Induction of Apoptosis : Triazole derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.
Therapeutic Potential
The diverse biological activities suggest that this compound could be explored for various therapeutic applications:
Potential Applications
- Cancer Therapy : Due to its cytotoxic effects on tumor cells.
- Antioxidant Therapy : As a potential treatment for oxidative stress-related conditions.
- Antimicrobial Activity : Triazoles are known for their antifungal properties; thus, further studies could explore this aspect.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2,4-dimethoxyphenyl)-1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:
- Step 1 : Preparation of the alkyne precursor (e.g., 4-fluoro-2-methylphenylacetylene) and azide component (e.g., 2,4-dimethoxyphenyl isocyanate derivative).
- Step 2 : Cycloaddition under inert atmosphere (N₂/Ar) with Cu(I) catalysts (e.g., CuSO₄·5H₂O/sodium ascorbate) in a polar aprotic solvent (DMF or THF) at 60–80°C for 12–24 hours .
- Optimization : Reaction yield improves with controlled stoichiometry (1:1.2 azide:alkyne) and microwave-assisted heating (reduces time to 2–4 hours). Purity is confirmed via TLC (Rf ~0.5 in ethyl acetate/hexane) and recrystallization from ethanol .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodology : Use a combination of spectroscopic and crystallographic methods:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, triazole carbons at δ 120–150 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~424.16 g/mol) .
- X-ray Diffraction : Single-crystal X-ray analysis (using SHELXL ) resolves bond lengths (e.g., triazole N–N bond ~1.31 Å) and dihedral angles between aromatic rings (critical for conformational analysis) .
Q. What preliminary biological activities have been reported for structurally analogous triazole carboxamides?
- Findings : Analogous compounds (e.g., 1-(4-fluorophenyl)-5-methyl derivatives) show:
- Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli via disruption of bacterial membrane integrity .
- Anticancer Potential : IC₅₀ ~10 µM against MCF-7 breast cancer cells, linked to apoptosis induction via caspase-3 activation .
- Limitations : Low aqueous solubility (<0.1 mg/mL) necessitates DMSO-based formulations, complicating in vivo studies .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX-refined structures) resolve contradictions in reported biological activities?
- Methodology : Discrepancies in activity (e.g., varying IC₅₀ values across studies) may arise from conformational flexibility. Use SHELXL-refined structures to:
- Analyze Torsional Angles : Compare active vs. inactive analogs (e.g., dihedral angle >30° between triazole and fluorophenyl groups reduces target binding ).
- Validate Hydrogen Bonding : Identify key interactions (e.g., carboxamide NH with kinase ATP-binding pockets) using WinGX/ORTEP visualizations .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting improved solubility and potency?
- Methodology :
- Substituent Variation : Replace 2,4-dimethoxyphenyl with pyridyl or morpholine groups to enhance solubility (logP reduction by ~1.5 units) .
- Prodrug Design : Introduce phosphate esters at the carboxamide group to improve bioavailability (hydrolyzed in vivo by phosphatases) .
- Data Analysis : Use multivariate regression (e.g., PLS) to correlate substituent electronic parameters (Hammett σ) with activity trends .
Q. How can computational methods (e.g., molecular docking) guide target identification for this compound?
- Methodology :
- Target Prediction : SwissTargetPrediction identifies kinases (e.g., EGFR) and cytochrome P450 isoforms as likely targets .
- Docking Simulations (AutoDock Vina) : Dock the compound into EGFR (PDB: 1M17) to assess binding affinity (∆G ~-9.5 kcal/mol). Key interactions include π-π stacking with Phe723 and H-bonds with Thr766 .
- Validation : Compare docking results with experimental kinase inhibition assays (IC₅₀ <1 µM supports computational predictions) .
Q. What experimental approaches address contradictions in enzyme inhibition data across studies?
- Methodology : Inconsistent IC₅₀ values (e.g., for COX-2 inhibition) may arise from assay conditions. Mitigate via:
- Orthogonal Assays : Validate using fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm binding kinetics .
- Buffer Optimization : Test activity in varying pH (6.5–7.5) and ionic strength (50–200 mM KCl) to identify artifact-prone conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
